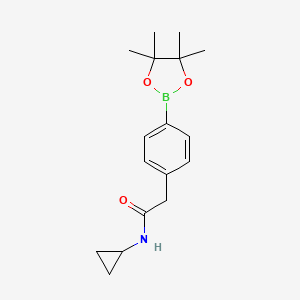

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción general

Descripción

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H24BNO3 and its molecular weight is 301.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may interact with palladium catalysts and various organic groups in this context.

Mode of Action

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it likely participates is a key step in the synthesis of various organic compounds . Therefore, the compound could indirectly influence multiple biochemical pathways through its role in the production of other bioactive molecules.

Pharmacokinetics

The compound’s molecular weight (287162), boiling point (4441±280 °C), and water solubility suggest that it may have moderate bioavailability.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reaction , it likely contributes to the formation of new carbon-carbon bonds, influencing the structure and properties of the resulting organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by exposure to moisture .

Actividad Biológica

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 301.19 g/mol

- CAS Number : 1031747-36-0

- Physical State : Solid

- Solubility : Poorly soluble in water; stable under inert atmosphere at 2-8°C .

Synthesis

The synthesis of this compound involves the reaction of cyclopropyl amines with boron-containing reagents. The process typically requires careful control of reaction conditions to ensure high purity and yield.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that derivatives containing dioxaborolane groups can inhibit specific kinases involved in cancer progression. In particular:

- Mechanism : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Case Study : A related study demonstrated that modifications to the dioxaborolane structure enhanced the potency against CDK4/6 inhibitors in various cancer cell lines .

Antimicrobial Activity

N-Cyclopropyl derivatives have been evaluated for their antimicrobial properties:

- Evaluation Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were used to assess the efficacy against bacterial strains.

- Findings : Compounds similar to this compound showed significant activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to the modulation of oxidative stress pathways:

- Mechanism : The compound may enhance the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 301.19 g/mol |

| CAS Number | 1031747-36-0 |

| Anticancer Activity | CDK inhibition |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Potential | Nrf2 pathway modulation |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier allows it to potentially serve as a therapeutic agent for neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of advanced polymers. The dioxaborolane group provides unique reactivity that can be exploited for creating cross-linked polymer networks with enhanced mechanical properties. These polymers are being studied for applications in coatings and adhesives .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions within organic synthesis. Its boron-containing structure facilitates reactions with organohalides to form carbon-carbon bonds efficiently. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Applications

A study conducted on a series of compounds derived from this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Polymer Development

Researchers synthesized a new class of boron-containing polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Propiedades

IUPAC Name |

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)11-15(20)19-14-9-10-14/h5-8,14H,9-11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUSBQSFTZGDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682278 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031747-36-0 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.